molecular formula C29H41N7O5S B549956 L-Phenylalanine, L-phenylalanyl-L-methionyl-L-arginyl- CAS No. 74012-06-9

L-Phenylalanine, L-phenylalanyl-L-methionyl-L-arginyl-

Cat. No.: B549956
CAS No.: 74012-06-9
M. Wt: 599.7 g/mol
InChI Key: QXYYONMTJKILDK-ZJZGAYNASA-N
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Preparation Methods

FMRFamide is a peptide consisting of four amino acid residues: phenylalanine, methionine, arginine, and phenylalanine . The synthetic route involves solid-phase peptide synthesis (SPPS), which is a common method for peptide production. The process includes the sequential addition of protected amino acids to a solid resin, followed by deprotection and cleavage from the resin . Industrial production methods are similar but scaled up to accommodate larger quantities.

Chemical Reactions Analysis

FMRFamide undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation and reducing agents like dithiothreitol for reduction. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

FMRFamide has a wide range of scientific research applications:

Comparison with Similar Compounds

FMRFamide is part of a larger family of neuropeptides known as FMRFamide-related peptides (FaRPs). Similar compounds include:

FMRFamide is unique due to its specific sequence and the wide range of physiological functions it regulates across different species .

Properties

IUPAC Name

(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-phenylpropanoyl]amino]-4-methylsulfanylbutanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-phenylpropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H41N7O5S/c1-42-16-14-23(34-25(37)21(30)17-19-9-4-2-5-10-19)27(39)35-22(13-8-15-33-29(31)32)26(38)36-24(28(40)41)18-20-11-6-3-7-12-20/h2-7,9-12,21-24H,8,13-18,30H2,1H3,(H,34,37)(H,35,39)(H,36,38)(H,40,41)(H4,31,32,33)/t21-,22-,23-,24-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QXYYONMTJKILDK-ZJZGAYNASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSCCC(C(=O)NC(CCCN=C(N)N)C(=O)NC(CC1=CC=CC=C1)C(=O)O)NC(=O)C(CC2=CC=CC=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CSCC[C@@H](C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)O)NC(=O)[C@H](CC2=CC=CC=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H41N7O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50432751
Record name L-Phenylalanine, L-phenylalanyl-L-methionyl-L-arginyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50432751
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

599.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

74012-06-9
Record name L-Phenylalanine, L-phenylalanyl-L-methionyl-L-arginyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50432751
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
L-Phenylalanine, L-phenylalanyl-L-methionyl-L-arginyl-
Reactant of Route 2
L-Phenylalanine, L-phenylalanyl-L-methionyl-L-arginyl-
Reactant of Route 3
L-Phenylalanine, L-phenylalanyl-L-methionyl-L-arginyl-
Reactant of Route 4
L-Phenylalanine, L-phenylalanyl-L-methionyl-L-arginyl-
Reactant of Route 5
L-Phenylalanine, L-phenylalanyl-L-methionyl-L-arginyl-
Reactant of Route 6
L-Phenylalanine, L-phenylalanyl-L-methionyl-L-arginyl-

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